molecular formula C9H8ClNO2 B15211340 5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 53009-36-2

5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B15211340
CAS No.: 53009-36-2
M. Wt: 197.62 g/mol
InChI Key: VOUKOJCTZSDIMF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that features an isoxazole ring substituted with a 4-chlorophenyl group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-chlorobenzohydroxamic acid with acetic anhydride to form the nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an appropriate alkene to yield the desired isoxazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Chlorophenyl)-1,2,4-triazole-3-thiol

Uniqueness

5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

53009-36-2

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

5-(4-chlorophenyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C9H8ClNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2

InChI Key

VOUKOJCTZSDIMF-UHFFFAOYSA-N

Canonical SMILES

C1C=NOC1(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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